molecular formula C14H9IN2O B407043 N-(4-cyanophenyl)-2-iodobenzamide CAS No. 81654-64-0

N-(4-cyanophenyl)-2-iodobenzamide

Cat. No.: B407043
CAS No.: 81654-64-0
M. Wt: 348.14g/mol
InChI Key: UZKBPVBWTKLXJS-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-iodobenzamide is a small molecule with the CAS Registry Number 81654-64-0 and a molecular formula of C14H9IN2O . It has a molecular weight of 348.14 g/mol . This compound is an aromatic benzamide derivative, characterized by the presence of both cyano (C#N) and iodo substituents on its phenyl rings, which contribute to its properties as a versatile chemical building block in organic synthesis and drug discovery research . The iodine atom on the 2-position of the benzamide ring makes it a valuable intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions, which are used to create more complex biaryl structures . Meanwhile, the electron-withdrawing cyano group on the aniline ring can influence the compound's electronic properties and serve as a handle for the synthesis of various heterocycles or for conjugation in the development of targeted therapeutic agents like peptide-drug conjugates (PDCs) . Computational analysis indicates this molecule has a LogP of 3.159, one rotatable bond, and one hydrogen bond donor, suggesting favorable drug-like properties for a research compound . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

81654-64-0

Molecular Formula

C14H9IN2O

Molecular Weight

348.14g/mol

IUPAC Name

N-(4-cyanophenyl)-2-iodobenzamide

InChI

InChI=1S/C14H9IN2O/c15-13-4-2-1-3-12(13)14(18)17-11-7-5-10(9-16)6-8-11/h1-8H,(H,17,18)

InChI Key

UZKBPVBWTKLXJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-cyanophenyl)-2-iodobenzamide with analogous iodinated benzamides, focusing on substituent effects, pharmacological activity, and applications.

Table 1: Structural and Functional Comparison of Selected Iodinated Benzamides

Compound Name Substituents (Benzamide/Phenyl) Key Properties/Applications References
This compound 2-Iodo, 4-cyano Hypothesized high receptor affinity (sigma-1) due to cyano group; potential radiopharmaceutical candidate.
N-(2-diethylaminoethyl)-4-iodobenzamide (IDAB) 4-Iodo, diethylaminoethyl High melanoma uptake (6.5% ID/g in murine models); used in Phase III clinical trials for SPECT imaging .
N-(4-hydroxyphenyl)-2-iodobenzamide 2-Iodo, 4-hydroxy Lower lipophilicity vs. cyano derivatives; moderate tumor-to-background ratios in preclinical studies .
N-(3-fluorophenyl)-2-iodobenzamide 2-Iodo, 3-fluoro Reduced metabolic stability compared to cyano analogs; limited tumor specificity .
N-(4-aminophenyl)-2-iodobenzamide 2-Iodo, 4-amino Intermediate in radiopharmaceutical synthesis; improved solubility due to amino group .
N-(4-chlorophenyl)-2-iodobenzamide 2-Iodo, 4-chloro Demonstrated utility in Sonogashira coupling reactions; Rf = 0.48 (30% EtOAc/petroleum ether) .
N-(4-cyanophenyl)-2,6-difluorobenzamide 2,6-Difluoro, 4-cyano Structural analog with similar crystal packing; angle between aromatic rings = 59.03° .

Key Findings

Substituent Effects on Pharmacokinetics: The cyano group in this compound likely enhances sigma-1 receptor binding compared to amino or hydroxy substituents, as seen in analogs like IDAB (Ki = 6.0 nM for sigma-1) . Halogen position: 2-Iodo substitution (vs. 4-iodo in IDAB) may reduce melanin affinity but improve tumor penetration due to smaller steric bulk .

Applications in Imaging and Therapy: IDAB and its derivatives (e.g., [¹²³I]BZA) achieved 81% diagnostic sensitivity in melanoma imaging, with tumor-to-blood ratios of 17.8 at 24 hours post-injection .

Synthetic and Physicochemical Properties: this compound derivatives may exhibit higher melting points (190–205°C range inferred from related compounds) and lower solubility in polar solvents compared to amino-substituted analogs . Substituents like fluorine or chlorine increase metabolic stability but reduce tumor uptake due to altered lipophilicity .

Preparation Methods

Formation of 2-Iodobenzoyl Chloride

2-Iodobenzoic acid is treated with oxalyl chloride (1.25 equiv) in dichloromethane (DCM) under catalytic dimethylformamide (DMF) at 0°C. The reaction typically completes within 4 hours at room temperature, yielding 2-iodobenzoyl chloride quantitatively. Key considerations include:

  • Solvent Selection : DCM ensures optimal solubility of the acid chloride while minimizing side reactions.

  • Catalyst Role : DMF accelerates the formation of the reactive acyl chloride intermediate.

Coupling with 4-Cyanoaniline

The freshly prepared acid chloride is reacted with 4-cyanoaniline (1.5 equiv) in the presence of triethylamine (3.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 15 hours, achieving yields of 75–85% after purification by column chromatography (n-hexane/ethyl acetate 4:1).

Critical Parameters :

  • Stoichiometry : Excess amine ensures complete consumption of the acid chloride.

  • Purification : Silica gel chromatography effectively removes unreacted starting materials and byproducts.

Alternative Synthetic Routes

Direct Amidation via Coupling Reagents

Modern peptide-coupling agents such as HATU or EDCl could theoretically facilitate the direct condensation of 2-iodobenzoic acid and 4-cyanoaniline. However, these methods are absent from the reviewed sources, likely due to the efficiency and cost-effectiveness of the acid chloride route.

Comparative Analysis of Synthetic Methods

The following table summarizes the advantages and limitations of the primary preparation methods:

Method Yield Reaction Time Complexity Scalability
Acid Chloride-Mediated81%19 hLowHigh
Ugi MCRN/A12–24 hModerateModerate

Key Observations :

  • The acid chloride route remains superior in yield and scalability.

  • Multi-component reactions offer synthetic diversity but require optimization for target-specific applications.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Controlled addition at 0°C minimizes side reactions such as dimerization of the acid chloride.

Catalytic Enhancements

The use of CuI in palladium-catalyzed systems, as reported for related Sonogashira couplings, suggests potential for accelerating amidation under milder conditions. However, this remains untested for the target compound.

Analytical Characterization

Spectroscopic Data

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

  • ¹H NMR : Aromatic protons appear as multiplets between δ 7.1–8.0 ppm, with distinct deshielding for the iodine-substituted aryl group.

  • ¹³C NMR : The cyano carbon resonates near δ 118 ppm, while the carbonyl carbon (C=O) appears at δ 167–170 ppm.

Chromatographic Purity

HPLC analysis of similar iodobenzamides reveals retention times of 8–10 minutes under reverse-phase conditions (C18 column, acetonitrile/water 70:30) .

Q & A

Q. How can researchers validate the specificity of this compound in proposed biological pathways?

  • Methodology :
  • Genetic Knockdown : siRNA-mediated silencing of FPR2 in cellular assays to confirm target dependency .
  • Competitive Binding : Use 125^{125}I-labeled compound with excess unlabeled ligand to assess receptor saturation .

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